Diperdipine
Overview
Description
Diperdipine, also known as YS-201, is a small molecule drug . It is a dihydropyridine-type calcium channel antagonist . It has been used for the treatment of hypertension, angina pectoris, and dysrhythmic conditions . The drug has been discontinued after reaching Phase 2 of clinical trials .
Molecular Structure Analysis
The molecular formula of Diperdipine is C24H31N3O6 . The InChIKey is LBSRZVRITCRLIU-UHFFFAOYSA-N . The exact mass is 457.22 and the molecular weight is 457.527 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Diperdipine include a molecular weight of 457.53 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the retrieved data.
Scientific Research Applications
Hemodynamic Effects in Coronary Heart Disease
Diperdipine, a dihydropyridine calcium channel blocker, has been studied for its acute hemodynamic effects in coronary heart disease. In patients with this condition, diperdipine significantly reduced systemic vascular resistance, improved stroke index, and enhanced left ventricular ejection fraction. These effects indicate its potential utility in managing heart disease conditions (Di Donato et al., 1991).
Impact on Left Ventricular Wall Motion
The combination of postextrasystolic potentiation and diperdipine showed synergistic action in improving left ventricular wall motion abnormalities in coronary heart disease. This study highlights the drug's role in enhancing cardiac function, particularly in terms of left ventricular ejection fraction and regional wall motion (Marchionni et al., 1992).
Pharmacokinetics and Biliary Excretion
Research on the pharmacokinetics of diperdipine, particularly its first-pass effect and biliary excretion, has been conducted in animal models. This study is crucial for understanding the drug's metabolism and elimination, informing dosing and administration strategies (Greiner et al., 1990).
Toxicity Studies
Toxicity studies on diperdipine following oral and parenteral application have been essential in evaluating its safety profile. These studies included assessments of acute and subchronic toxicity, local tolerance, and mutagenic potential, providing critical information for its clinical use, especially in conditions like hypertension and dysrhythmic conditions (Herzog & Leuschner, 1995).
Scientific Research Applications of Diperdipine
Hemodynamic Effects in Coronary Heart Disease
Diperdipine, a dihydropyridine calcium channel blocker, has been studied for its acute hemodynamic effects in coronary heart disease. In patients with this condition, diperdipine significantly reduced systemic vascular resistance, improved stroke index, and enhanced left ventricular ejection fraction. These effects indicate its potential utility in managing heart disease conditions (Di Donato et al., 1991).
Impact on Left Ventricular Wall Motion
The combination of postextrasystolic potentiation and diperdipine showed synergistic action in improving left ventricular wall motion abnormalities in coronary heart disease. This study highlights the drug's role in enhancing cardiac function, particularly in terms of left ventricular ejection fraction and regional wall motion (Marchionni et al., 1992).
Pharmacokinetics and Biliary Excretion
Research on the pharmacokinetics of diperdipine, particularly its first-pass effect and biliary excretion, has been conducted in animal models. This study is crucial for understanding the drug's metabolism and elimination, informing dosing and administration strategies (Greiner et al., 1990).
Toxicity Studies
Toxicity studies on diperdipine following oral and parenteral application have been essential in evaluating its safety profile. These studies included assessments of acute and subchronic toxicity, local tolerance, and mutagenic potential, providing critical information for its clinical use, especially in conditions like hypertension and dysrhythmic conditions (Herzog & Leuschner, 1995).
properties
IUPAC Name |
3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRZVRITCRLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910886 | |
Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl 2-(1-piperidinyl)ethyl ester | |
CAS RN |
108852-42-2 | |
Record name | Diperdipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPERDIPINE FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.